(3-Aminophenyl)(4-fluorophenyl)methanone
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Overview
Description
(3-Aminophenyl)(4-fluorophenyl)methanone: is a chemical compound characterized by its unique structure, which includes an amine group attached to a benzene ring and a fluorine atom on another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 3-aminophenol and 4-fluorobenzoyl chloride are reacted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the production volumes required for commercial applications.
Chemical Reactions Analysis
(3-Aminophenyl)(4-fluorophenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium amide (NaNH₂).
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced phenyl derivatives, such as aniline derivatives.
Substitution: Brominated or nitro-substituted derivatives.
Scientific Research Applications
(3-Aminophenyl)(4-fluorophenyl)methanone: has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(3-Aminophenyl)(4-fluorophenyl)methanone: can be compared with other similar compounds, such as (4-Aminophenyl)(4-fluorophenyl)methanone and (2-Aminophenyl)(4-fluorophenyl)methanone . The uniqueness of This compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Comparison with Similar Compounds
(4-Aminophenyl)(4-fluorophenyl)methanone
(2-Aminophenyl)(4-fluorophenyl)methanone
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
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Properties
IUPAC Name |
(3-aminophenyl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELJAOYXDLKMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442437 |
Source
|
Record name | SBB046043 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62261-29-4 |
Source
|
Record name | SBB046043 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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